molecular formula C14H17N3O2 B2839403 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1235277-62-9

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No.: B2839403
CAS No.: 1235277-62-9
M. Wt: 259.309
InChI Key: SUJBPDKIXSCMJL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked to a pyridine-containing ethylamine group via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and modulators of protein-protein interactions.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-13(11(2)19-17-10)9-14(18)16-8-5-12-3-6-15-7-4-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJBPDKIXSCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-aminopyridine and chloroacetyl chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted isoxazoles or pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The isoxazole and pyridine rings can bind to receptors or enzymes, modulating their activity. The acetamide group may also play a role in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison

Compound Name Key Substituents Activity (pIC50) Reference
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro-indolinone, 3-methylisoxazole, pyridin-4-yl 5.797
(E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Amino-indolinone, 3-methylisoxazole, quinolin-6-yl 5.580
(E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Methyl-indolinone, 3-methylisoxazole, quinolin-6-yl 5.408
Target Compound : 2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide Dimethylisoxazole, pyridin-4-yl ethyl Data pending

Key Observations

Substituent Impact on Activity: The fluoro-substituted analog (pIC50 = 5.797) exhibits the highest activity, likely due to enhanced electronic effects and binding affinity from the fluorine atom . Replacement of the pyridin-4-yl group with quinolin-6-yl (as in the second and third analogs) reduces activity (pIC50 = 5.580 and 5.408), suggesting steric hindrance or reduced compatibility with target binding pockets .

Structural Divergence from Target Compound: The target compound lacks the indolinone core present in the analogs, which is critical for activity in the referenced studies. Instead, its dimethylisoxazole and pyridinylethyl groups may favor different pharmacokinetic profiles, such as improved metabolic stability or solubility.

Implications for Drug Design

  • Activity vs. Stability Trade-off: While the indolinone-containing analogs show higher potency, the target compound’s simplified structure may offer advantages in synthetic accessibility and oral bioavailability.
  • Role of Heterocycles: The 3,5-dimethylisoxazole in the target compound may compensate for the absence of indolinone by providing alternative hydrogen-bonding interactions, though this requires experimental validation.
  • Quinoline vs. Pyridine: The reduced activity of quinoline-containing analogs underscores the importance of optimizing aromatic substituents for target engagement.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features:

  • An isoxazole ring , known for its role in various biological activities.
  • A pyridine moiety , which enhances its interaction with biological targets.
  • An acetamide group , contributing to its solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole and pyridine components facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of enzyme activity : This may affect metabolic pathways relevant to disease states.
  • Alteration of receptor signaling pathways : This could influence cellular responses in various physiological contexts.

Antimicrobial Activity

Research has indicated that compounds with isoxazole rings exhibit antimicrobial properties. A study evaluating similar isoxazole derivatives showed promising results against bacterial strains, suggesting that this compound may possess similar efficacy .

Anti-inflammatory Properties

Compounds containing pyridine and isoxazole structures have been investigated for their anti-inflammatory effects. The potential mechanism involves the modulation of inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Given its structural attributes, this compound is being explored for neuroprotective effects. Preliminary studies suggest it may influence pathways associated with neurodegenerative diseases by interacting with neuroreceptors and modulating neurotransmitter levels .

Case Studies and Research Findings

StudyFindings
Study on Isoxazole DerivativesDemonstrated antimicrobial activity against Gram-positive bacteria; suggested further exploration of structure-activity relationships .
Neuroprotection ResearchIndicated potential protective effects against neuronal cell death in vitro; suggested mechanisms involving modulation of oxidative stress pathways .
Anti-inflammatory EvaluationShowed reduced levels of pro-inflammatory cytokines in cell cultures treated with similar compounds .

Comparative Analysis

When comparing this compound with related compounds:

CompoundKey FeaturesBiological Activity
2-(3,5-dimethylisoxazol-4-yl)-N-cyclohexylacetamideLacks pyridine moietyReduced activity compared to the target compound
2-(3,5-dimethylisoxazol-4-yl)-N-(2-pyridyl)propionamidePropionamide instead of acetamideAltered reactivity; potential for different biological effects

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